molecular formula C11H12F2O2 B15273571 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Katalognummer: B15273571
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: RSBZBOYZIVXMLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by the presence of difluoro and hydroxy functional groups attached to a phenyl ring, along with a dimethylpropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the introduction of difluoro and hydroxy groups onto a phenyl ring, followed by the attachment of a dimethylpropanone group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The difluoro and hydroxy groups may play a role in its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone
  • 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-difluoroethanone

Comparison: 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone moiety, which distinguishes it from other similar compounds

Eigenschaften

Molekularformel

C11H12F2O2

Molekulargewicht

214.21 g/mol

IUPAC-Name

1-(2,3-difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)10(15)6-4-5-7(14)9(13)8(6)12/h4-5,14H,1-3H3

InChI-Schlüssel

RSBZBOYZIVXMLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=C(C(=C(C=C1)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.